7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Description
Properties
IUPAC Name |
7-bromo-4-methylpyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-11-7(12)4-13-6-2-5(9)3-10-8(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNOVPUBJZCETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209601 | |
| Record name | 7-Bromo-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122450-97-9 | |
| Record name | 7-Bromo-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122450-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired oxazinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-b][1,4]oxazin-3-one derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial compounds.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in molecular docking studies to investigate its interactions with various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is not fully elucidated. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Solubility : Typically provided in solution form (e.g., 10 mM in DMSO), suggesting moderate solubility in polar aprotic solvents .
- Hazard Profile : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structural Analogs
Substituent Position and Halogen Variants
Impact of Substituents :
- Methyl Groups: The methyl group at C4 in the target compound enhances lipophilicity compared to non-methylated analogs (e.g., CAS 122450-96-8). Additional methyl groups (e.g., at C2 in CAS 894852-01-8) further increase molecular weight and steric bulk, which may influence solubility and metabolic stability .
Functionalized Derivatives and Pharmacological Relevance
Example: R406 (Syk inhibitor) incorporates a pyrido-oxazin-3-one scaffold with a 2,2-dimethyl substitution and a fluorinated pyrimidine side chain.
Physical and Chemical Properties
| Property | This compound | 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 122450-96-8) |
|---|---|---|
| Density | N/A | 1.772 g/cm³ |
| Boiling Point | N/A | 403.9°C |
| Storage | Room temperature | Not specified |
Notable Trends:
- Thermal Stability: The higher boiling point of the non-methylated analog (CAS 122450-96-8) suggests stronger intermolecular forces, possibly due to hydrogen bonding in the absence of a methyl group .
- Solubility: Methylated derivatives (e.g., target compound) may exhibit better solubility in organic solvents compared to polar, non-methylated analogs .
Biological Activity
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS Number: 122450-97-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 243.057 g/mol. The structure features a pyridine ring fused with an oxazine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BrN₂O₂ |
| Molecular Weight | 243.057 g/mol |
| CAS Number | 122450-97-9 |
| LogP | 1.264 |
| PSA | 42.43 Ų |
Antimicrobial Activity
Research indicates that compounds containing oxazine and pyridine structures exhibit notable antimicrobial properties. A study demonstrated that derivatives of pyrido[3,2-b][1,4]oxazine showed significant inhibition against various bacterial strains. Specifically, the compound's structural features contribute to its ability to disrupt bacterial cell walls and inhibit growth.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. For instance, a recent study reported that this compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective activity of this compound. Experimental models have shown that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.
- Interference with Cellular Signaling : It could modulate signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Properties : The presence of bromine and other functional groups may contribute to its ability to scavenge free radicals.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of pyrido[3,2-b][1,4]oxazine. The results indicated that this compound had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Study on Anticancer Activity
In vitro tests conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM . Mechanistic studies indicated that this effect was mediated by apoptosis induction as evidenced by increased caspase activity.
Q & A
Q. What are the recommended synthetic routes for 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrido-oxazinone derivatives often involves cyclization and halogenation steps. For example, 6-amino-2,2-dimethyl analogs are synthesized via condensation of 2-aminopyridin-3-ol with brominated esters under basic conditions (e.g., K₂CO₃) . For brominated derivatives like 7-bromo-4-methyl variants, regioselective bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Optimization may involve adjusting stoichiometry, reaction time, and purification via recrystallization (ethanol/water) .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodological Answer : Solubility profiling in common solvents (DMSO, ethanol, water) is critical. For instance, structurally similar compounds like R406 (a Syk inhibitor) show solubility limits of <1 mg/mL in water and ethanol but >20 mg/mL in DMSO . Stability studies should include pH-dependent degradation assays (e.g., 1–14 pH range) and thermal gravimetric analysis (TGA). HPLC with UV detection (λ = 254 nm) is recommended for monitoring degradation products .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to identify methyl (δ ~1.5 ppm) and pyrido-oxazinone ring protons (δ ~6.5–8.5 ppm). Bromine substitution typically causes deshielding in adjacent carbons (¹³C NMR δ > 120 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular weight (calc. for C₉H₇BrN₂O₂: 271.97 g/mol). IR spectroscopy can validate carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to kinase targets like Syk or PARP-1?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target kinases (e.g., Syk: PDB 3FQR). Focus on the adenine-binding pocket, where the pyrido-oxazinone scaffold interacts via hydrogen bonding with conserved residues (e.g., Lys402 in Syk). Free energy perturbation (FEP) or MM/GBSA calculations refine affinity predictions. Compare with analogs like R406, which inhibits Syk at IC₅₀ = 41 nM .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for brominated pyrido-oxazinones in antiplatelet vs. anticancer assays?
- Methodological Answer : SAR discrepancies often arise from substituent positioning. For example, 8-methyl-2-morpholin-4-yl-7-substituted benzoxazines show potent antiplatelet activity (IC₅₀ < 10 μM) , while 7-bromo derivatives may prioritize kinase inhibition. Use orthogonal assays (e.g., collagen-induced platelet aggregation vs. kinase profiling) and meta-analysis of IC₅₀ datasets. QSAR models with Hammett constants or π-electron descriptors can rationalize electronic effects .
Q. How can regioselective functionalization of the pyrido-oxazinone core be achieved for derivatization at the 4-methyl or 7-bromo positions?
- Methodological Answer : Protect the oxazinone carbonyl with tert-butyloxycarbonyl (Boc) to direct electrophilic substitution. For example, 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-carboxylate intermediates allow Suzuki-Miyaura coupling at the 7-position . Methyl groups at the 4-position can be oxidized to carboxylic acids via KMnO₄/H₂SO₄ for further amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
